An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: Properties and Applications
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific, functionalized derivative, 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS No: 200137-81-1), providing an in-depth analysis of its fundamental properties, synthesis, and potential applications for researchers in drug discovery and development. The strategic placement of the carbonitrile group at the 7-position offers unique opportunities for chemical modification and interaction with biological targets.[2]
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific salt is not broadly published, we can infer and supplement with data from the parent compound and related structures.
| Property | Value | Source/Comment |
| CAS Number | 200137-81-1 | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂ | Supplier Data |
| Molecular Weight | 194.66 g/mol | Supplier Data |
| Predicted pKa | The pKa of the conjugate acid of the parent 1,2,3,4-tetrahydroisoquinoline is approximately 9.3. The electron-withdrawing nature of the 7-cyano group is expected to decrease the basicity of the secondary amine, likely resulting in a lower pKa for the conjugate acid of the 7-carbonitrile derivative.[4] | Inferred from related structures. |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in nonpolar organic solvents is likely to be limited. | General property of amine hydrochlorides. |
| Melting Point | Not explicitly reported in available literature. Melting points of related THIQ hydrochlorides vary widely depending on substitution. | Data not available. |
The Chemistry of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: Basicity and Reactivity
The basicity of the 1,2,3,4-tetrahydroisoquinoline core is a key determinant of its biological activity and handling properties. The nitrogen atom at the 2-position possesses a lone pair of electrons, rendering the molecule basic. In the hydrochloride salt form, this nitrogen is protonated.
The reactivity of this compound is twofold, centered on the secondary amine and the aromatic nitrile group.
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The Secondary Amine: The secondary amine is nucleophilic and can undergo a variety of chemical transformations, including alkylation, acylation, and arylation. This allows for the introduction of diverse substituents at the N-2 position, a common strategy in medicinal chemistry to modulate pharmacological activity and pharmacokinetic properties.
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The 7-Carbonitrile Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, among other transformations. This provides a gateway to a wide range of derivatives with potentially different biological profiles.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic synthesis. Two classical and widely employed methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[5]
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Caption: Generalized workflow of the Bischler-Napieralski reaction followed by reduction.
Potential Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline nucleus is a key component in numerous approved drugs with a wide range of therapeutic applications. [4]Derivatives of this scaffold have been investigated for their potential as anticancer, anti-HIV, and neuroprotective agents. [1] A Chinese patent suggests that certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit in vitro acetylcholinesterase inhibitory activity, indicating potential for development as novel drugs for treating Alzheimer's disease. [1]While this patent does not specifically mention the 7-carbonitrile derivative, it highlights a potential area of investigation for this compound.
Experimental Protocols
Conceptual Synthetic Protocol (based on related compounds):
A potential synthetic route to 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile could involve the following key steps:
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Preparation of a suitable β-phenylethylamine precursor bearing a group at the 4-position that can be converted to a nitrile (e.g., a bromo or iodo group).
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Protection of the amine if necessary.
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Introduction of the two-carbon unit required for cyclization.
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Cyclization via a Pictet-Spengler or Bischler-Napieralski type reaction.
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Conversion of the aromatic substituent to the nitrile group , for example, via a cyanation reaction of an aryl halide.
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Formation of the hydrochloride salt by treatment with hydrochloric acid.
Note: This is a generalized and conceptual workflow. The actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride. Based on data for the parent compound and related structures, the following should be considered:
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Toxicity: The parent 1,2,3,4-tetrahydroisoquinoline is toxic if swallowed, fatal in contact with skin, and harmful if inhaled. [6]It is also reported to cause severe skin burns and eye damage. [6]Similar precautions should be taken with the 7-carbonitrile hydrochloride derivative.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7][8]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [8]* Storage: Store in a tightly closed container in a dry and well-ventilated place. [7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a privileged scaffold and a versatile nitrile functionality makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a foundational understanding of its properties, synthesis, and potential uses, drawing upon data from related structures. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.
References
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. (n.d.). [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]
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Kim, H., et al. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1156–1160. [Link]
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Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12586–12626. [Link]
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Wang, L., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6852–6856. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem. [Link]
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Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12586–12626. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
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Greiner, I., et al. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(12), 2353–2357. [Link]
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